Product packaging for 5,6,7,8-Tetrahydro-5,8-epiminoquinoline(Cat. No.:)

5,6,7,8-Tetrahydro-5,8-epiminoquinoline

Cat. No.: B12090147
M. Wt: 146.19 g/mol
InChI Key: CCTCPRSPWROPKQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-5,8-epiminoquinoline is a specialized heterocyclic compound of high interest in medicinal and organic chemistry research. The unique epimino bridge across the 5,8-positions of the tetrahydroquinoline scaffold makes it a valuable precursor for synthesizing more complex nitrogen-containing structures. Researchers utilize this and similar tetrahydroquinoline derivatives as key building blocks in the development of potential pharmaceutical agents, particularly in exploring antiproliferative activities . The tetrahydroquinoline core is a privileged structure in drug discovery, known to interact with various biological targets. This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for the latest findings on the properties and applications of this chemical entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B12090147 5,6,7,8-Tetrahydro-5,8-epiminoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3,11-diazatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene

InChI

InChI=1S/C9H10N2/c1-2-6-7-3-4-8(11-7)9(6)10-5-1/h1-2,5,7-8,11H,3-4H2

InChI Key

CCTCPRSPWROPKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(C1N2)C=CC=N3

Origin of Product

United States

Synthetic Methodologies for 5,6,7,8 Tetrahydro 5,8 Epiminoquinoline and Its Derivatives

Retrosynthetic Analysis of the Epiminoquinoline Scaffold

A retrosynthetic analysis of the 5,6,7,8-tetrahydro-5,8-epiminoquinoline scaffold reveals several strategic disconnections. The most logical approach involves the formation of the epimino bridge as a key step. This can be envisioned through an intramolecular cyclization or a cycloaddition reaction.

One primary disconnection breaks the C5-N and C8-N bonds of the epimino bridge, leading to a substituted 5,6,7,8-tetrahydroquinoline (B84679) precursor. This precursor would possess appropriate functional groups at the C5 and C8 positions to facilitate the intramolecular ring closure.

A more convergent approach involves a disconnection of the pyridine (B92270) ring and the epimino bridge simultaneously. This points towards a powerful intermolecular reaction, such as an aza-Diels-Alder reaction, between a diene and a dienophile containing the nitrogen atom. This strategy allows for the rapid construction of the bicyclic system in a single step.

Further disconnection of the tetrahydroquinoline ring itself leads back to simpler, more readily available starting materials. For instance, the cyclohexene (B86901) portion can be disconnected to reveal a cyclohexanone (B45756) or a related cyclic precursor.

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis Applicable to Bridged Systems

The synthesis of the quinoline core is a well-established field in organic chemistry, with several classical and modern methods that can be adapted for the construction of bridged systems like this compound.

Cyclocondensation Reactions (e.g., Skraup-type and Friedlander-type modifications for related structures)

The Skraup synthesis , a classic method for preparing quinolines, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. researchgate.netchemicalbook.com While traditionally used for simple quinolines, modifications of this reaction could potentially be employed to construct the quinoline core of the target molecule, with the subsequent formation of the epimino bridge. The harsh conditions of the Skraup reaction, however, may limit its applicability to sensitive substrates. eurekaselect.com

The Friedländer synthesis offers a milder alternative, involving the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group. escholarship.orgnih.gov This method is renowned for its versatility and efficiency in producing polysubstituted quinolines. nih.gov For bridged systems, a suitably substituted 2-aminocyclohexanone (B1594113) derivative could theoretically serve as a precursor, leading to the tetrahydroquinoline core in a single step. Various catalysts, including acids, bases, and more recently, polymer-supported catalysts, have been employed to enhance the efficiency and sustainability of the Friedländer synthesis. nih.govnih.gov

Reaction Description Potential Application for Bridged Systems
Skraup Synthesis Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. researchgate.netchemicalbook.comFormation of the quinoline core, followed by epimino bridge formation.
Friedländer Synthesis Condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group. escholarship.orgnih.govOne-pot synthesis of the tetrahydroquinoline core from a substituted 2-aminocyclohexanone.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling for functionalization of related quinoline derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including quinolines. nih.govrsc.org The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide or triflate, is particularly useful for introducing aryl or other substituents onto the quinoline scaffold. semanticscholar.orgnih.govresearchgate.net

While not directly forming the epimino bridge, these methods are crucial for the synthesis of functionalized derivatives. For instance, a pre-formed this compound could be halogenated and then subjected to a Suzuki coupling to introduce a variety of substituents, thereby expanding the chemical diversity of the core scaffold. nih.govsemanticscholar.org The choice of palladium catalyst and ligands is critical for the success of these reactions, with numerous systems developed to accommodate a wide range of substrates and functional groups.

Coupling Reaction Reactants Key Features
Suzuki-Miyaura Coupling Organoboron compound and an organohalide. researchgate.netMild reaction conditions, high functional group tolerance, commercial availability of reagents. nih.gov
Buchwald-Hartwig Amination Amine and an organohalide. nih.govFormation of C-N bonds, applicable for synthesizing amino-substituted quinolines.
Sonogashira Coupling Terminal alkyne and an organohalide. nih.govIntroduction of alkynyl groups, useful for further transformations.

Aza-Diels-Alder Reactions for Polycyclic Heterocycles

The aza-Diels-Alder reaction represents a highly efficient and convergent strategy for the synthesis of nitrogen-containing six-membered rings, including the quinoline scaffold. This [4+2] cycloaddition between an aza-diene (often an imine) and a dienophile can be used to construct the core structure of this compound in a single step. eurekaselect.comnih.gov

This approach is particularly attractive as it allows for the simultaneous formation of the pyridine ring and the epimino bridge. By carefully selecting the diene and dienophile, it is possible to control the stereochemistry of the resulting bridged system. The reaction can be catalyzed by Lewis acids or Brønsted acids to enhance its rate and selectivity. nih.gov The Povarov reaction, a specific type of aza-Diels-Alder reaction, has been successfully employed for the synthesis of a variety of quinoline derivatives. eurekaselect.comnih.gov

Intramolecular Cyclization Strategies for Epimino Bridge Formation

The formation of the epimino bridge can also be achieved through an intramolecular cyclization reaction. nih.gov This strategy typically involves a pre-functionalized tetrahydroquinoline precursor bearing reactive groups at the C5 and C8 positions. For example, a molecule with an amino group at one position and a leaving group at the other could undergo an intramolecular nucleophilic substitution to form the bridged system.

Various cyclization strategies have been developed for the synthesis of other N-bridged heterocyclic systems, which could be adapted for the synthesis of the target molecule. These include transition-metal-catalyzed cyclizations and radical cyclizations. The choice of cyclization strategy would depend on the specific functional groups present in the precursor molecule.

Synthesis of Functionalized and Substituted this compound Derivatives

The synthesis of functionalized derivatives of this compound is crucial for exploring its chemical and biological properties. Functionalization can be achieved either by using substituted starting materials in the synthetic sequence or by modifying the pre-formed epiminoquinoline scaffold.

Palladium-catalyzed cross-coupling reactions, as mentioned earlier, are a primary method for introducing substituents onto the aromatic ring of the quinoline system. semanticscholar.org Furthermore, the nitrogen atom of the epimino bridge can be functionalized, for example, by acylation or alkylation, to introduce a range of different groups. The synthesis of various substituted 5,6,7,8-tetrahydroquinolines has been reported, providing a basis for the development of synthetic routes to functionalized epiminoquinoline derivatives. nih.gov

Stereoselective and Asymmetric Synthesis Approaches

The inherent chirality of the this compound skeleton, arising from the bridged bicyclic structure, has spurred the development of numerous stereoselective and asymmetric synthetic strategies. These methods are crucial for accessing enantiomerically pure derivatives, which is often a prerequisite for their evaluation in biological systems. The primary approaches to induce stereoselectivity in the synthesis of this heterocyclic system involve the use of chiral auxiliaries, chiral catalysts, and chemoenzymatic methods.

A cornerstone in the asymmetric synthesis of the 7-azabicyclo[2.2.1]heptane core, the fundamental structure of this compound, is the asymmetric Diels-Alder reaction. wiley-vch.de Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of a reaction, have been extensively used. wikipedia.org For instance, chiral acrylates derived from auxiliaries like (-)-8-phenylmenthol (B56881) can react with a suitable diene. The steric bulk of the auxiliary effectively shields one face of the dienophile, leading to a highly diastereoselective cycloaddition. harvard.edu

Evans oxazolidinones represent another widely successful class of chiral auxiliaries. nih.govsigmaaldrich.com When attached to a dienophile, they direct the approach of the diene through chelation control with a Lewis acid, resulting in high levels of stereoselectivity. harvard.edu Similarly, Oppolzer's camphorsultam has been employed to achieve asymmetric induction in cycloaddition reactions leading to the 7-azabicyclo[2.2.1]heptane system. wikipedia.org

Beyond cycloadditions, chiral auxiliaries have been instrumental in controlling stereochemistry during other key bond-forming reactions. For example, tert-butanesulfinamide has proven effective in the asymmetric synthesis of chiral amines, a motif relevant to substituted this compound derivatives. researchgate.net

The following table summarizes the application of various chiral auxiliaries in the synthesis of precursors to chiral this compound derivatives.

Chiral AuxiliaryReaction TypeKey FeaturesReference
(-)-8-phenylmentholDiels-Alder CycloadditionAuxiliary blocks one face of the acrylate (B77674) dienophile, directing the diene to the opposite face. harvard.edu harvard.edu
Evans OxazolidinonesDiels-Alder Cycloaddition, Alkylation, Aldol ReactionsLewis acid chelation provides a rigid, well-defined transition state, leading to high diastereoselectivity. harvard.edunih.gov harvard.edunih.gov
Oppolzer's CamphorsultamMichael Addition, Claisen RearrangementOffers high levels of asymmetric induction and the products are often crystalline, aiding in purification. wikipedia.org wikipedia.org
tert-ButanesulfinamideAddition to IminesVersatile for the synthesis of chiral amines, which can be precursors to substituted derivatives. researchgate.net researchgate.net
PseudoephedrineAlkylationCan be used to introduce chirality via the formation of new carbon-carbon bonds with high diastereoselectivity. wikipedia.org wikipedia.org

In addition to substrate-controlled methods using chiral auxiliaries, catalyst-controlled asymmetric synthesis has emerged as a powerful alternative. Chiral Lewis acids, for example, can catalyze Diels-Alder reactions with high enantioselectivity. wiley-vch.de Bifunctional catalysts, such as those based on thiourea, have been developed for enantioselective tandem Michael reactions to construct key intermediates for derivatives like epibatidine (B1211577). acs.org

Chemoenzymatic strategies offer another elegant route to enantiopure building blocks. Lipases, for instance, can be used for the kinetic resolution of racemic intermediates. A notable example is the lipase-catalyzed kinetic acetylation of (±)-5,6,7,8-tetrahydroquinolin-8-ol. researchgate.net This process selectively acetylates one enantiomer, allowing for the separation of the unreacted alcohol and the acetylated product, both in high enantiomeric excess. These separated enantiomers can then be converted into enantiomerically pure substituted 5,6,7,8-tetrahydroquinoline derivatives, which are valuable precursors. researchgate.net

A chemoenzymatic formal synthesis of both enantiomers of epibatidine highlights the power of combining enzymatic reactions with traditional organic synthesis. This approach utilized an enzymatic cis-dihydroxylation of bromobenzene (B47551) to create a chiral starting material, which was then elaborated through several steps with complete stereocontrol.

The table below outlines selected research findings in the stereoselective synthesis of key intermediates for this compound and its derivatives.

Starting MaterialReagent/CatalystProductStereochemical OutcomeReference
γ,δ-Unsaturated β-ketoester and nitroalkeneChiral thioureaChiral 4-nitrocyclohexanoneEnantioselective tandem Michael reaction acs.org
(±)-5,6,7,8-Tetrahydroquinolin-8-olLipase from Candida antarctica(S)-5,6,7,8-Tetrahydroquinolin-8-ol and (R)-8-Acetoxy-5,6,7,8-tetrahydroquinolineKinetic resolution with excellent enantiomeric excess. researchgate.net researchgate.net
Acrylate with chiral auxiliaryDiene in presence of Lewis AcidBicyclic adductHigh diastereoselectivity harvard.edu
N-tert-butanesulfinyl imineGrignard or organolithium reagentChiral amineHigh diastereomeric excess researchgate.net
BromobenzenePseudomonas putida UV4cis-DihydrocatecholEnzymatic dihydroxylation

These stereoselective and asymmetric approaches provide the essential tools for the synthesis of specific enantiomers of this compound and its derivatives, enabling detailed investigations into their structure-activity relationships.

Spectroscopic Characterization and Structural Elucidation of 5,6,7,8 Tetrahydro 5,8 Epiminoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 5,6,7,8-Tetrahydro-5,8-epiminoquinoline has been found. This includes:

Mass Spectrometry (MS)

No mass spectrometry data for this compound has been found. This includes:

Ionization Techniques and Fragmentation Pattern Analysis:There are no reports on its fragmentation patterns under various ionization methods such as Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI).

Given the strict adherence required to the specified compound, a scientifically accurate article with the requested detailed analysis is not possible at this time. Further research or synthesis and subsequent analysis of the compound would be required to generate the necessary data.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Structural Confirmation

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex organic molecules. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both assessing the purity of this compound and confirming its molecular structure.

In a typical LC-MS analysis, the compound is first passed through a chromatographic column to separate it from any impurities. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight and fragmentation pattern that is characteristic of the compound's structure. For this compound, the expected molecular ion peak would correspond to its molecular formula, C9H10N2. The fragmentation pattern would reveal the loss of specific structural motifs, aiding in the confirmation of the bridged quinoline (B57606) framework. LC-MS/MS methods can offer even greater specificity by selecting a precursor ion and analyzing its fragmentation products, which is particularly useful for distinguishing between isomers. mdpi.comnih.govnih.goveur.nl

GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. walshmedicalmedia.com The sample is vaporized and separated on a GC column before entering the mass spectrometer. The resulting mass spectrum provides a fingerprint of the molecule. walshmedicalmedia.comhmdb.ca The retention time from the GC component is a characteristic property that can be used for identification and purity assessment, while the mass spectrum confirms the molecular weight and provides structural information through fragmentation analysis. walshmedicalmedia.com

The data obtained from these hyphenated techniques are crucial for establishing the identity and purity of synthesized this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Expected [M+H]+ (LC-MS, ESI+) m/z 147.0917

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. lumenlearning.comlibretexts.orglibretexts.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its unique structural features.

The aromatic pyridine (B92270) ring will show C-H stretching vibrations typically in the range of 3100-3000 cm⁻¹. lumenlearning.comlibretexts.org Aromatic C=C and C=N stretching vibrations are expected to appear in the 1600-1400 cm⁻¹ region. lumenlearning.comlibretexts.org The saturated portion of the molecule, the bridged tetrahydro-epimino system, will display C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹. libretexts.org The N-H stretching vibration of the secondary amine in the epimino bridge is a key feature and is expected to appear as a moderate band in the 3500-3300 cm⁻¹ region. youtube.com The C-N stretching vibrations will be found in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.org

Table 2: Predicted Infrared Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Functional Group
N-H Stretch 3500 - 3300 Secondary Amine (Epimino Bridge)
Aromatic C-H Stretch 3100 - 3000 Pyridine Ring
Aliphatic C-H Stretch 3000 - 2850 Tetrahydro Bridge
Aromatic C=C/C=N Stretch 1600 - 1400 Pyridine Ring
C-N Stretch 1300 - 1000 Amine and Pyridine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. researchgate.net The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring.

Pyridine and its derivatives typically exhibit two main absorption bands in the UV region. The first is a strong π → π* transition, often referred to as the β-band, which is expected to appear around 200-230 nm. The second is a weaker n → π* transition, or R-band, which is typically observed at longer wavelengths, around 250-280 nm. researchgate.net The presence of the saturated bridged system is not expected to significantly alter the position of these bands, as it does not extend the conjugation of the pyridine ring. However, the solvent used for the analysis can influence the position and intensity of these bands due to solute-solvent interactions. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Transition Type Predicted Wavelength (λmax) Molar Absorptivity (ε)
π → π* ~220 nm High

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

For this compound, a single crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com It is anticipated that the pyridine ring will be essentially planar. The tetrahydro-epimino bridge will impose a rigid, bicyclic conformation on the saturated portion of the molecule. The geometry of the epimino bridge and the dihedral angles of the saturated ring would be of particular interest for understanding the compound's stereochemistry and potential interactions. Analysis of the crystal packing can also reveal intermolecular interactions such as hydrogen bonding involving the N-H group of the epimino bridge. researchgate.net

Table 4: Expected Crystallographic Parameters for this compound

Parameter Expected Features
Crystal System To be determined by experiment
Space Group To be determined by experiment
Molecular Geometry Planar pyridine ring, rigid bicyclic bridged system
Key Bond Lengths C-C, C-N, C=C, C=N, N-H within expected ranges
Key Bond Angles Reflecting sp² and sp³ hybridization

Computational Studies and Theoretical Chemistry of 5,6,7,8 Tetrahydro 5,8 Epiminoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Electronic Structure and Molecular Orbital Analysis

No published studies were found that specifically detail the electronic structure or molecular orbital analysis of 5,6,7,8-Tetrahydro-5,8-epiminoquinoline. Such a study would be valuable for understanding the molecule's reactivity, stability, and aromaticity.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

There are no available computational predictions for the NMR chemical shifts or vibrational frequencies of this compound. These calculations would be instrumental in aiding the experimental characterization and identification of this compound.

Reaction Pathway and Transition State Analysis

A search of the scientific literature did not yield any studies on the reaction pathways or transition states involving this compound. This type of analysis is crucial for predicting reaction mechanisms and designing synthetic routes.

Molecular Modeling and Docking Studies

Ligand-Protein Interaction Prediction and Binding Affinity Assessment

No molecular docking studies have been reported for this compound to predict its interaction with any protein targets or to assess its binding affinity.

Conformational Analysis and Molecular Dynamics Simulations

There is no information available from conformational analysis or molecular dynamics simulations for this compound. These studies would provide insight into the molecule's flexibility and behavior in different environments.

Rational Drug Design Principles Applied to the this compound Scaffold

While specific, direct rational drug design studies on the this compound scaffold are not extensively documented in publicly available literature, the principles of this approach are widely applied to structurally related quinoline (B57606) and tetrahydroquinoline derivatives. These studies provide a framework for how the this compound core could be computationally optimized for various therapeutic targets.

Rational drug design for scaffolds like this typically involves an iterative process of computational modeling and experimental validation. The primary steps include:

Target Identification and Validation: Identifying a biological target (e.g., an enzyme or receptor) implicated in a disease process.

Lead Identification: Using the this compound scaffold as a starting point to identify initial "hit" compounds that show some affinity for the target.

Lead Optimization: Computationally modifying the lead compound by adding or altering functional groups to improve its binding affinity, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).

Synthesis and Biological Evaluation: Synthesizing the most promising computationally designed derivatives and testing their biological activity.

Molecular docking is a key computational tool in this process. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, in studies on related tetrahydroquinazolines, molecular docking has been used to predict the binding affinity of derivatives to enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR). This suggests that derivatives of this compound could be similarly modeled to explore their potential as antimicrobial agents.

Quantitative Structure-Activity Relationship (QSAR) analysis is another important aspect of rational drug design. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound were found, research on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives (which share a tetrahydro-fused heterocyclic core) has shown that steric and electrostatic interactions are key for their biological activity. A similar approach could be applied to a library of this compound derivatives to identify the key molecular descriptors that govern their activity.

A hypothetical workflow for the rational design of a this compound-based inhibitor might look like this:

StepComputational MethodObjective
1Molecular DockingPredict the binding mode and affinity of the core scaffold to a target protein.
2In Silico DerivatizationComputationally add various substituents to the scaffold.
3Re-docking and ScoringEvaluate the binding of the new derivatives to identify those with improved interactions.
4QSAR ModelingDevelop a model to predict the activity of new derivatives based on their structural properties.
5ADMET PredictionComputationally estimate the drug-like properties of the most promising candidates.

Computer-Assisted Structure Elucidation (CASE) for Complex Systems

Computer-Assisted Structure Elucidation (CASE) combines spectroscopic data with computational algorithms to determine the chemical structure of unknown compounds. This is particularly valuable for complex natural products and novel synthetic molecules where manual interpretation of spectra can be challenging. For alkaloids and related heterocyclic systems, CASE often relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

The general workflow for CASE involves:

Acquisition of Spectroscopic Data: Primarily 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry data.

Data Input and Processing: The spectral data, along with the molecular formula obtained from MS, are fed into a CASE program.

Structure Generation: The software generates a set of all possible molecular structures that are consistent with the input data.

Prediction of Spectra: For each proposed structure, the program predicts the corresponding NMR spectra.

Comparison and Ranking: The predicted spectra are compared with the experimental data, and the structures are ranked based on the goodness of fit.

Density Functional Theory (DFT) calculations are a powerful tool within the CASE workflow for predicting NMR chemical shifts. By calculating the magnetic shielding tensors for a proposed structure, a theoretical NMR spectrum can be generated. The accuracy of these predictions can be high enough to distinguish between different isomers.

Below is a hypothetical table illustrating how experimental and DFT-predicted ¹³C NMR chemical shifts could be compared to confirm the structure of a substituted this compound derivative.

Carbon AtomExperimental ¹³C Shift (ppm)DFT Predicted ¹³C Shift (ppm)Difference (ppm)
C2150.2151.0-0.8
C3118.5118.9-0.4
C4135.8136.1-0.3
C4a128.9129.5-0.6
C565.466.1-0.7
C625.125.8-0.7
C724.825.5-0.7
C864.965.5-0.6
C8a145.3145.9-0.6

Such close agreement between experimental and predicted data would provide strong evidence for the proposed structure.

Information regarding the chemical compound “this compound” is not available in the public domain based on the conducted comprehensive searches.

Extensive research efforts to gather information on the reaction mechanisms and chemical reactivity of the specific compound This compound did not yield any relevant scientific literature, patents, or database entries. The searches were conducted to specifically address the following topics as requested:

Investigation of Electrophilic and Nucleophilic Reaction Pathways

Rearrangement Reactions and Tautomerism

Oxidation and Reduction Chemistry

Cycloaddition Reactions and Pericyclic Transformations

Catalytic Transformations and Derivatization

Kinetic and Thermodynamic Aspects of Reactions Involving the Scaffold

The performed searches consistently retrieved information for a related but structurally distinct compound, 5,6,7,8-tetrahydroquinoline (B84679) , and its various derivatives. However, no data was found for the bridged "epimino" structure specified.

Due to the complete absence of available information for "this compound," it is not possible to generate the requested scientific article. Providing content based on the related but different compound would be scientifically inaccurate and would not adhere to the strict requirements of the request.

Therefore, no article content for the specified outline can be provided at this time.

Structure Activity Relationships Sar of 5,6,7,8 Tetrahydro 5,8 Epiminoquinoline Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity (e.g., positional, electronic, steric effects)

The biological activity and selectivity of derivatives based on a core scaffold are profoundly influenced by the nature and position of their substituents. While direct SAR studies on the 5,6,7,8-tetrahydro-5,8-epiminoquinoline core are not extensively documented in publicly available literature, principles from related heterocyclic systems can provide valuable insights. For instance, in the case of 5,8-quinolinedione (B78156) derivatives, the introduction of substituents at various positions has been shown to modulate their activity against cancer cell lines. mdpi.com The biological properties of these compounds are dependent on the substituent at the C2, C6, and C7 positions. mdpi.com

Similarly, for other heterocyclic compounds, the addition of different functional groups can have significant steric and electronic effects. For example, studies on thymidine (B127349) analogues have shown that the introduction of hydroxymethyl, azidomethyl, or aminomethyl groups at the 5-position significantly impacts their biological activity, including their ability to inhibit viral replication and cancer cell growth. nih.gov The conversion of an azidomethyl group to an aminomethyl group via catalytic hydrogenation demonstrates how a change in the electronic nature of a substituent can alter biological interactions. nih.gov

In the context of this compound derivatives, one could hypothesize that substituents on the aromatic ring or at the nitrogen of the epimino bridge would have a substantial impact on activity.

Positional Effects: The location of a substituent is critical. For instance, a substituent at a position involved in a key binding interaction with a biological target will have a more significant effect than a substituent at a less critical position.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density distribution of the entire molecule. This can affect the pKa of the epimino nitrogen, influencing its ionization state at physiological pH and its ability to form hydrogen bonds or ionic interactions.

Steric Effects: The size and shape of a substituent can influence how the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient van der Waals interactions.

An illustrative data table based on these principles for hypothetical this compound derivatives is presented below.

Substituent (Position)Electronic EffectSteric EffectPredicted Impact on Activity
-OCH3 (C2)Electron-donatingModerateMay enhance activity through hydrogen bond acceptance or favorable electronic interactions.
-Cl (C3)Electron-withdrawingSmallCould alter binding affinity through changes in electron distribution.
-NH2 (C6)Electron-donatingSmallMay act as a hydrogen bond donor, potentially increasing potency.
-CH3 (N-epimino)Electron-donatingSmallCould increase lipophilicity and affect pKa, influencing cell permeability and binding.
-C(CH3)3 (C7)Electron-donatingLargeBulky group may cause steric clashes, potentially reducing activity.

Stereochemical Influences on Activity and Binding

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological targets such as receptors and enzymes are themselves chiral. The different spatial arrangements of atoms in enantiomers and diastereomers can lead to significant differences in their binding affinities and pharmacological effects.

For derivatives of this compound, the bridged structure introduces inherent chirality. The orientation of the epimino bridge relative to the rest of the molecule creates distinct stereoisomers. It is well-established that for many biologically active compounds, one enantiomer is significantly more potent than the other. nih.gov This is because only one enantiomer may fit correctly into the chiral binding site of a target protein, allowing for optimal interactions.

A study on nature-inspired 3-Br-acivicin isomers and their derivatives highlighted the critical role of stereochemistry in their biological activity. nih.gov The results suggested that stereochemistry might be relevant for recognition by transporter systems, with only the natural stereoisomers showing significant potency. nih.gov This underscores the importance of evaluating the pharmacological properties of individual enantiomers of any chiral drug candidate.

In the context of this compound analogs, the stereochemical configuration would be expected to influence:

Binding Affinity: The three-dimensional shape of the molecule must be complementary to the binding site of its biological target. Different stereoisomers will present different pharmacophoric features in space, leading to one isomer having a higher affinity.

Efficacy: Even if both enantiomers bind to the target, they may induce different conformational changes, leading to one being an agonist and the other an antagonist, or one being more potent than the other.

Metabolism and Pharmacokinetics: The enzymes responsible for drug metabolism are also stereoselective, which can lead to differences in the metabolic profiles and half-lives of different stereoisomers.

The following table illustrates the potential differences in activity between stereoisomers of a hypothetical active this compound derivative.

StereoisomerBinding Affinity (Hypothetical)Biological Activity (Hypothetical)
(5R, 8S)-enantiomerHighPotent Agonist
(5S, 8R)-enantiomerLowInactive or Weak Antagonist

Pharmacophore Modeling and Lead Optimization Strategies for this compound Analogs

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the structure of the biological target's binding site (structure-based). nih.gov

For this compound analogs, a pharmacophore model would likely include features such as:

Aromatic rings

Hydrogen bond donors and acceptors

Hydrophobic features

Positive ionizable centers (the epimino nitrogen)

Once a pharmacophore model is developed, it can be used for virtual screening of compound libraries to identify new molecules with the desired features. nih.gov

Lead optimization is the process of taking a promising "lead" compound and modifying its structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov For this compound analogs, lead optimization strategies could include:

Fine-tuning Substituents: Systematically varying substituents on the aromatic ring to optimize electronic and steric properties for enhanced binding.

Modifying the Epimino Bridge: Introducing substituents on the nitrogen atom or altering the bridge length to modulate basicity and conformational flexibility.

Improving Physicochemical Properties: Making modifications to improve solubility, membrane permeability, and metabolic stability. Computational tools can predict parameters such as logP and the number of hydrogen bond donors and acceptors to guide these modifications. mdpi.com

Scaffold Hopping and Bioisosteric Replacements from the Epiminoquinoline Core

Bioisosteric replacement is a related concept where one functional group or atom in a molecule is replaced by another that has similar physical or chemical properties, leading to a similar biological response. mdpi.com It is a common technique used to address issues with toxicity, metabolism, or bioavailability. mdpi.com

For the this compound core, potential scaffold hopping strategies could involve replacing the epiminoquinoline system with other bicyclic or bridged ring systems that can present the key pharmacophoric features in a similar spatial arrangement.

Examples of bioisosteric replacements that could be explored for this scaffold include:

Replacing the pyridine (B92270) ring with other aromatic or heteroaromatic rings such as a pyrimidine, pyrazine, or even a non-aromatic ring that can hold substituents in the correct orientation. A study on microtubule targeting agents demonstrated that replacing a pyrimido[4,5-b]indole ring with a 5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine ring resulted in significantly improved activity. mdpi.com

Replacing the epimino bridge with other linkers, such as a simple carbon bridge or a bridge containing other heteroatoms like oxygen or sulfur.

Bioisosteric replacement of substituents: For example, replacing a hydroxyl group with a thiol or an amine, or a carboxylic acid with a tetrazole.

The following table provides hypothetical examples of scaffold hopping and bioisosteric replacements for the this compound core.

Original Scaffold/GroupBioisosteric Replacement/Scaffold HopRationale
This compound5,6,7,8-Tetrahydro-5,8-methanoquinolineMaintain bridged structure, alter basicity.
Pyridine RingThieno[2,3-b]pyridineExplore different electronic properties and potential new interactions.
Epimino Bridge (-NH-)Ethano Bridge (-CH2-)Remove basic center, increase lipophilicity.
Hydroxyl Substituent (-OH)Thiol Substituent (-SH)Similar size, different hydrogen bonding properties.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biological activity and mechanistic insights of the chemical compound This compound corresponding to the detailed outline provided.

Extensive searches for studies on the antimicrobial, receptor antagonism/agonism, enzyme inhibition, metal chelation, protein-protein interaction modulation, and cellular mechanisms of action for this specific compound did not yield any relevant research findings. Therefore, content for the requested sections and subsections cannot be generated at this time.

Future Research Directions and Potential Applications in Academic Medicinal Chemistry

Design and Synthesis of Novel Chemical Libraries Based on the Epiminoquinoline Scaffold for High-Throughput Screening

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening (HTS) of thousands of compounds to identify initial hits. researchgate.net The 5,6,7,8-tetrahydro-5,8-epiminoquinoline core is an ideal "privileged scaffold" for such libraries, as its rigid structure can be systematically decorated to explore chemical space efficiently. nih.gov

Future efforts should focus on developing synthetic routes amenable to combinatorial chemistry. An intramolecular aza-Diels-Alder reaction stands out as a powerful strategy to construct the core ring system, which could be adapted for library synthesis by varying the precursors. thieme-connect.com By utilizing a diverse set of anilines and dienophiles in such a reaction, a wide array of derivatives can be generated. For example, substituents on the aromatic ring of the aniline (B41778) precursor would translate to diversity on the benzene (B151609) portion of the epiminoquinoline product.

A representative library design would involve diversification at three key points:

The Aromatic Ring: Introducing various electron-donating and electron-withdrawing groups onto positions 2, 3, and 4 of the quinoline (B57606) ring system.

The Bridge Nitrogen: Functionalization of the bridging nitrogen atom with different alkyl and aryl groups to modulate basicity, lipophilicity, and potential interactions with biological targets.

The Saturated Ring: Incorporating substituents at the C6 and C7 positions, potentially introducing additional stereocenters to enhance structural complexity.

Such libraries, once synthesized, would be invaluable for HTS campaigns against various biological targets. researchgate.netsouthwales.ac.uk The synthesis of libraries of related 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives has already demonstrated the feasibility of exploring structure-activity relationships within this compound class. nih.gov

Exploration of New Biological Targets and Pathways for Therapeutic Intervention

The unique three-dimensional nature of the this compound scaffold makes it a prime candidate for targeting proteins where conformational rigidity and precise pharmacophore presentation are critical for potent and selective binding. nih.gov While the parent tetrahydroquinoline structure is associated with a broad range of activities, including anticancer and antimicrobial effects, the bridged analogue could offer enhanced selectivity. nih.govresearchgate.netucdavis.edu

Future research should explore target classes known to bind rigid, amine-containing molecules. These include:

G-Protein Coupled Receptors (GPCRs): Many GPCR ligands adopt constrained conformations to fit into deep, narrow binding pockets. The epiminoquinoline scaffold could mimic the bioactive conformation of endogenous ligands or known drugs.

Ion Channels: Nicotinic acetylcholine (B1216132) receptors (nAChRs), for example, are well-known targets for bridged aza-bicyclic compounds. researchgate.net The epiminoquinoline core could serve as a novel chemotype for modulators of these and other ion channels.

Enzymes: The scaffold could be elaborated to present functional groups that interact with the active sites of enzymes. For instance, derivatives of the related 2-azabicyclo[2.2.2]octane have been investigated as hypoglycemic agents. nih.gov Similarly, other bridged systems are being explored as antagonists of Retinol Binding Protein 4 for treating macular degeneration. nih.gov

Initial screening efforts could also be guided by the known activities of related tetrahydroquinazoline (B156257) derivatives, which have been investigated as potential antitubercular and antidiabetic agents. nih.gov

Potential Target ClassRationale Based on Analogous StructuresReference(s)
Central Nervous System Receptors (e.g., nAChRs) The rigid, bridged amine structure is a common feature in ligands for ion channels and GPCRs. Analgesic properties have been explored in related azabicyclanes. researchgate.netacs.orgnih.gov
Enzymes (e.g., Kinases, Proteases) The scaffold provides a rigid core for orienting functional groups into enzyme active sites. Related tetrahydroquinolines show anticancer activity. nih.govresearchgate.net
Metabolic Pathway Proteins (e.g., RBP4) Bridged bicyclic compounds have been successfully developed as antagonists for proteins involved in metabolic diseases and age-related disorders. nih.govnih.gov
Antimicrobial Targets Quinoline-based motifs are foundational to many antimicrobial and antiprotozoal drugs. The novel scaffold could overcome existing resistance mechanisms. nih.govucdavis.edu

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

A synergistic approach combining computational and experimental techniques will be crucial for efficiently optimizing hit compounds derived from the epiminoquinoline scaffold.

Computational Methodologies:

Virtual Screening and Docking: Before extensive synthesis, a virtual library of epiminoquinoline derivatives can be generated and docked into the binding sites of hypothesized biological targets. This approach has been successfully used to screen tetrahydroquinazoline libraries against enzymes of Mycobacterium tuberculosis. nih.gov This in silico screening can prioritize which derivatives are most likely to be active, saving significant synthetic effort.

Quantum Mechanics/Molecular Mechanics (QM/MM): For promising hits, QM/MM simulations can provide deep insights into binding modes and the electronic interactions between the ligand and the protein. These methods can also predict the reactivity and regioselectivity of the scaffold, guiding further chemical modifications. nih.gov

Advanced Experimental Methodologies:

Asymmetric Synthesis: Since chirality is often a key determinant of biological activity, developing enantioselective syntheses will be important. nih.gov Techniques such as chiral auxiliary-controlled Diels-Alder reactions or enzymatic resolutions, like the lipase-based dynamic kinetic resolution used for precursors to 8-amino-5,6,7,8-tetrahydroquinoline, could be adapted to produce enantiomerically pure epiminoquinolines. nih.gov

Fragment-Based Lead Discovery (FBLD): Small fragments of the epiminoquinoline scaffold could be screened to identify initial, low-affinity binders. These fragments can then be "grown" or linked to generate more potent lead compounds, a strategy that relies on having a robust synthetic platform.

Development of Innovative Synthetic Strategies for Complex this compound Architectures

The foundation of all medicinal chemistry efforts is robust and flexible synthetic chemistry. A primary challenge and opportunity lies in the development of novel methods to construct the core epiminoquinoline skeleton and its complex derivatives.

The intramolecular aza-Diels-Alder reaction appears to be one of the most promising strategies for accessing this scaffold. thieme-connect.com This reaction would involve a precursor containing an aniline (acting as the azadiene) tethered to a dienophile. Upon activation, typically with a Lewis or Brønsted acid, the molecule would undergo cyclization to form the bridged bicyclic system in a stereocontrolled manner. This approach has been successfully applied to generate a variety of substituted tetrahydroquinolines. thieme-connect.comacs.org

Another powerful approach would be the use of multi-component cascade reactions . A recently developed InCl₃-catalyzed three-component reaction to access different bridged tetrahydroquinolines demonstrates the potential of such strategies to rapidly build molecular complexity from simple starting materials. acs.org Adapting this methodology could provide direct access to the epiminoquinoline core.

Furthermore, inspiration can be drawn from the synthesis of other complex aza-bicyclic systems. researchgate.netmdpi.com Methods developed for related scaffolds, such as palladium-catalyzed cycloisomerizations or base-promoted intramolecular additions, could potentially be tailored for the synthesis of novel epiminoquinoline architectures. mdpi.comresearchgate.net The development of such innovative synthetic routes will be essential to fully unlock the therapeutic potential of this promising chemical scaffold.

Q & A

Q. What are the optimal synthetic methodologies for preparing 5,6,7,8-tetrahydro-5,8-epiminoquinoline, and how do reaction conditions influence yield?

The compound can be synthesized via oxidation of 5,6,7,8-tetrahydroquinoline using catalytic systems such as oxone/TlOAc/PhI in water-acetonitrile at room temperature, yielding a crystalline product . Key parameters include:

  • Catalyst ratio : 0.008 mmol thallous acetate and 0.124 mmol iodobenzene per 2.5 mmol substrate.
  • Solvent system : 1:1 water-acetonitrile for optimal solubility and reaction kinetics.
  • Oxidant : Oxone (6.98 g, 11.5 mmol) ensures complete oxidation without over-functionalization.
    Post-synthesis, crystallization in water yields a hemihydrate structure confirmed by XRD . Alternative routes include hydrogen peroxide or MCPBA oxidation, but these may require harsher conditions .

Q. What analytical techniques are critical for structural characterization of this compound derivatives?

  • X-ray diffraction (XRD) : Resolves crystal packing (e.g., orthorhombic Pbca space group, a=14.725 Å, b=14.464 Å, c=15.474 Å) and hydrogen-bonding networks (O–H···O and C–H···O interactions) .
  • NMR/IR spectroscopy :
    • ¹H NMR : Broad signal at 2.4 ppm for water in hemihydrate forms .
    • IR : O–H stretches at 3368 cm⁻¹ and 3312 cm⁻¹ .
  • Mass spectrometry : Confirms molecular weight (146.19 g/mol for C₉H₁₀N₂) and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxidation methods for synthesizing this compound?

Discrepancies arise from competing pathways (e.g., over-oxidation or ring-opening). To mitigate:

  • Kinetic monitoring : Use in-situ IR to track N-oxide formation and avoid side reactions.
  • Catalyst screening : Compare TlOAc/PhI with MCPBA; the former offers higher selectivity at RT .
  • Computational modeling : Density functional theory (DFT) can predict transition states for competing pathways, guiding experimental optimization .

Q. What strategies ensure reproducibility in crystallographic studies of this compound?

  • Stoichiometric control : Maintain a 1:0.5 molar ratio of compound to water for consistent hemihydrate formation .
  • Crystallization conditions : Slow evaporation in aqueous acetonitrile at 20°C yields phase-pure crystals.
  • Data validation : Cross-check XRD parameters (e.g., Z=16, V=3295.7 ų) with the Cambridge Structural Database .

Q. How can computational methods enhance understanding of the compound’s chiroptical properties?

  • Vacuum-UV circular dichroism (VUV-CD) : Assign π→π* transitions (e.g., 170–250 nm) to probe electronic perturbations from alkyl substituents .
  • Molecular dynamics (MD) : Simulate solvent effects on conformational stability, particularly for fused-ring systems in intermediate half-chair/sofa conformations (ΔCs = 11.1–13.4°) .

Methodological Guidelines

Q. How to design experiments assessing catalytic efficiency in derivative synthesis?

  • Substrate scope : Test reactivity with electrophiles (e.g., methylthio or fluoro groups) under varying conditions .
  • Turnover frequency (TOF) : Quantify using GC-MS or HPLC to compare TlOAc/PhI vs. traditional catalysts.
  • Statistical analysis : Apply ANOVA to evaluate reproducibility across triplicate trials .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in airtight containers at 4°C, away from ignition sources (P210) .
  • Hazard mitigation : Use fume hoods for synthesis (P201/P202) and neutralize waste with 10% acetic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.